2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological processes, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide involves its ability to inhibit specific proteins and enzymes involved in various biological processes. Specifically, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have significant biochemical and physiological effects on various cellular processes. In cancer cells, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can induce cell cycle arrest and apoptosis, leading to reduced cancer cell growth and proliferation. In inflammation, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can reduce the production of pro-inflammatory cytokines, leading to reduced inflammation. In neurodegenerative disorders, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can reduce oxidative stress and inflammation, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to specifically target HDACs and study their effects on cellular processes. However, one limitation of using 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide research, including its potential use in combination therapies for cancer treatment, its effects on other cellular processes beyond HDAC inhibition, and its potential use in other diseases beyond cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the toxicity and safety profile of 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide.
Synthesemethoden
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 2-bromo-4-isopropylphenol with 2-cyanophenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, in neurodegenerative disorders, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C18H17BrN2O2 |
---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(2)13-7-8-17(15(19)9-13)23-11-18(22)21-16-6-4-3-5-14(16)10-20/h3-9,12H,11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
JPTXQOQBJXXSJB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)Br |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.